Cas no 1249409-41-3 (1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol)
1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-4-methanol, 1-(2,3-dichlorophenyl)-
- 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol
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- Inchi: 1S/C9H7Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2
- InChI Key: XECGMHCWQZHPNZ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC(Cl)=C2Cl)C=C(CO)N=N1
1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D475403-10mg |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1249409-41-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D475403-50mg |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1249409-41-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D475403-100mg |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1249409-41-3 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Chemenu | CM473767-250mg |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1249409-41-3 | 95%+ | 250mg |
$303 | 2023-02-03 | |
| Chemenu | CM473767-500mg |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1249409-41-3 | 95%+ | 500mg |
$545 | 2023-02-03 | |
| Chemenu | CM473767-1g |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1249409-41-3 | 95%+ | 1g |
$716 | 2023-02-03 | |
| Enamine | EN300-117346-0.05g |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1249409-41-3 | 95.0% | 0.05g |
$153.0 | 2025-02-21 | |
| Enamine | EN300-117346-0.1g |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1249409-41-3 | 95.0% | 0.1g |
$228.0 | 2025-02-21 | |
| Enamine | EN300-117346-0.25g |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1249409-41-3 | 95.0% | 0.25g |
$325.0 | 2025-02-21 | |
| Enamine | EN300-117346-0.5g |
[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
1249409-41-3 | 95.0% | 0.5g |
$512.0 | 2025-02-21 |
1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol
Exploring the Chemistry and Applications of 1-(2,3-Dichlorophenyl)-1H-1,2,3-Triazol-4-ylmethanol (CAS No. 1249409-41-3)
The compound 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 1249409-41-3) is a fascinating heterocyclic molecule that has garnered significant attention in modern organic and medicinal chemistry. With its unique structural features, including a triazole ring and a dichlorophenyl moiety, this compound serves as a versatile building block for drug discovery, agrochemical development, and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold, given the widespread use of 1,2,3-triazole derivatives in pharmaceuticals.
In recent years, the demand for click chemistry intermediates like 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol has surged, driven by their role in drug design and bioconjugation. The compound's methanol functional group offers excellent opportunities for further derivatization, making it valuable for creating small-molecule libraries. Its CAS number 1249409-41-3 is frequently searched in chemical databases, reflecting growing industrial and academic interest.
From a synthetic chemistry perspective, this compound exemplifies the power of Huisgen cycloaddition reactions, a cornerstone of click chemistry. The presence of both electron-withdrawing chlorine atoms and the hydrogen-bonding capable methanol group creates unique electronic properties that influence its reactivity. These characteristics make it an attractive subject for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors or receptor modulators.
The pharmacological potential of triazole-containing compounds like 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol aligns with current trends in fragment-based drug discovery. Its moderate molecular weight and balanced lipophilicity (influenced by the dichlorophenyl group) make it suitable for optimizing drug-like properties. Researchers investigating CNS-targeting molecules or antimicrobial agents often explore such structures due to their ability to penetrate biological membranes.
Beyond pharmaceutical applications, CAS 1249409-41-3 holds promise in material science, particularly in designing functional polymers or metal-organic frameworks (MOFs). The triazole ring's coordination capabilities and the aromatic system's rigidity could contribute to novel materials with specific optical or electronic properties. This dual applicability in life sciences and advanced materials explains its growing presence in scientific literature.
Analytical characterization of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's purity is crucial for research applications, prompting frequent searches for analytical methods and spectral data associated with CAS 1249409-41-3. Proper storage conditions—typically under inert atmosphere at low temperatures—ensure stability of this heteroaromatic alcohol.
Environmental and green chemistry considerations are increasingly important for compounds like 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol. Researchers are investigating sustainable synthesis routes that minimize hazardous byproducts while maintaining high yields. The atom economy of its formation via click reactions makes it an environmentally favorable choice compared to traditional heterocycle syntheses.
In conclusion, 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-ylmethanol represents an important chemical entity at the intersection of multiple research disciplines. Its CAS number 1249409-41-3 serves as a gateway to extensive scientific information, reflecting its value in both fundamental research and applied sciences. As drug discovery paradigms evolve and material innovation accelerates, this compound will likely maintain its relevance in scientific exploration and industrial applications.
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